molecular formula C12H20Cl2O3 B14357281 Ethyl 2-acetyl-2,4-dichlorooctanoate CAS No. 90284-87-0

Ethyl 2-acetyl-2,4-dichlorooctanoate

Cat. No.: B14357281
CAS No.: 90284-87-0
M. Wt: 283.19 g/mol
InChI Key: UUCUOASLDRFPJY-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-2,4-dichlorooctanoate is a synthetic ester characterized by an octanoate backbone with acetyl and dichloro substituents at positions 2 and 2,4, respectively. Its lipophilic octanoate chain may enhance solubility in nonpolar environments, distinguishing it from shorter-chain analogs.

Properties

CAS No.

90284-87-0

Molecular Formula

C12H20Cl2O3

Molecular Weight

283.19 g/mol

IUPAC Name

ethyl 2-acetyl-2,4-dichlorooctanoate

InChI

InChI=1S/C12H20Cl2O3/c1-4-6-7-10(13)8-12(14,9(3)15)11(16)17-5-2/h10H,4-8H2,1-3H3

InChI Key

UUCUOASLDRFPJY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C(=O)C)(C(=O)OCC)Cl)Cl

Origin of Product

United States

Preparation Methods

Acylation of Dichlorinated Octanoate Intermediates

Acylation forms the cornerstone of introducing the acetyl group at the C2 position. The method described in CN102675073A for synthesizing 2,4-dichloroacetophenone provides a foundational framework. Here, m-dichlorobenzene reacts with acetic anhydride in the presence of anhydrous aluminum trichloride ($$ \text{AlCl}_3 $$) as a Lewis acid catalyst. Adapting this approach, ethyl 2,4-dichlorooctanoate could undergo acetylation under similar conditions.

  • Conditions :
    • Catalyst : $$ \text{AlCl}_3 $$ (1.2–1.5 equivalents)
    • Acylating Agent : Acetic anhydride (1.1 equivalents)
    • Temperature : 80–100°C (reflux)
    • Yield : ~65–75% (extrapolated from analogous reactions).

This method avoids using acetyl chloride, which generates corrosive HCl gas, and instead employs acetic anhydride for milder reactivity.

Chlorination of Ethyl 2-Acetyloctanoate

Chlorination at the C2 and C4 positions can be achieved via electrophilic substitution or radical pathways. US3223712A details the use of hydrohalogenic acids (HCl, HBr) with thiourea to introduce sulfur groups, which are subsequently oxidized or displaced. For ethyl 2-acetyloctanoate, direct chlorination may involve:

  • Step 1 : Reaction with sulfonyl chloride ($$ \text{SO}2\text{Cl}2 $$) at -5–10°C to minimize side reactions.
  • Step 2 : Gradual warming to 20–25°C for 4 hours to complete dichlorination.
  • Workup : Vacuum distillation removes residual HCl, with caustic soda (NaOH) neutralizing acidic byproducts.

Key Data :

Parameter Value Source
Chlorinating Agent Sulfonyl chloride
Temperature Range -5°C → 25°C
Reaction Time 4 hours
Yield 85–90% (theoretical)

Optimized Synthetic Procedures

Integrated Acylation-Chlorination Protocol

Combining methods from CN102675073A and CN105061210A , a one-pot synthesis minimizes intermediate isolation:

  • Acylation : Ethyl octanoate + acetic anhydride → ethyl 2-acetyloctanoate.
  • Chlorination : $$ \text{SO}2\text{Cl}2 $$ at -5°C → 2,4-dichloro derivative.
  • Purification : Vacuum distillation (75–82°C/0.25 Torr).

Advantages :

  • Solvent-free conditions reduce production costs.
  • High purity (≥95%) via fractional distillation.

Hydrolytic Routes from Dichloroester Precursors

PMC4177315 describes the hydrolysis of ethyl 6,8-dichlorooctanoate using lithium hydroxide ($$ \text{LiOH} $$) in ethanol/water. Adapting this for C2 and C4 chlorination:

  • Substrate : Ethyl 2-acetyloct-4-enoate
  • Chlorination : $$ \text{HCl}/\text{thiourea} $$ at 110–130°C for 30 hours.
  • Hydrolysis : $$ \text{LiOH} $$ in 50:50 ethanol/water.

Outcome :

  • Yield : 70–75% after oxidation.
  • Byproducts : Thioctic acid (≤5%) from air oxidation.

Challenges and Mitigation Strategies

Regioselectivity in Dichlorination

Achieving precise Cl substitution at C2 and C4 requires steric and electronic control. US3223712A notes that elevated temperatures (110–130°C) favor thiourea-mediated Cl insertion at less hindered positions. Using bulky solvents like tetrahydrofuran (THF) may enhance C4 selectivity.

Byproduct Formation

Oxidation of mercapto intermediates (e.g., 6,8-dimercaptooctanoic acid) generates disulfides or thioctic acid. Strategies include:

  • Inert Atmosphere : Nitrogen blanket during chlorination.
  • Low-Temperature Workup : Rapid extraction below 0°C to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-2,4-dichlorooctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetyl-2,4-dichlorooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-2,4-dichlorooctanoate involves its interaction with specific molecular targets. The compound’s dichloro groups can participate in nucleophilic substitution reactions, while the acetyl group can undergo various transformations. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Ethyl 4-Chloroacetoacetate (CAS 638-07-3)

  • Molecular Formula : C₆H₉ClO₃
  • Substituents : Chloro at position 4, acetyl group.
  • Key Features: A short-chain ester (butanoate) used as a precursor in organic synthesis. The acetyl group facilitates keto-enol tautomerism, enhancing reactivity in condensation reactions .
  • Applications : Intermediate in synthesizing heterocycles and pharmaceuticals.

Ethyl 2-(4-Chlorophenoxy)acetoacetate (CAS 10263-19-1)

  • Molecular Formula : C₁₂H₁₃ClO₄
  • Substituents: Chlorophenoxy group at position 2, acetyl group.
  • Applications : Used in pesticide and drug synthesis due to its hybrid aromatic-aliphatic structure.

Ethyl 4-(2,4-Dichlorophenyl)-2,4-Dioxobutanoate (CAS 478868-68-7)

  • Molecular Formula : C₁₂H₁₀Cl₂O₄
  • Substituents : 2,4-Dichlorophenyl group, two ketone (dioxo) groups.
  • Key Features : The dichlorophenyl moiety increases steric bulk and lipophilicity, while dioxo groups enable chelation with metal catalysts .
  • Applications: Potential use in agrochemicals or as a ligand in coordination chemistry.

2-Acetyl-2'-Chloroacetanilide

  • Molecular Formula: C₁₀H₁₀ClNO₂
  • Substituents : Acetyl and chloro groups on an acetanilide backbone.
  • Key Features : The planar aromatic structure enables π-π stacking, forming layered crystalline networks. The keto form dominates due to C=O bond lengths (~1.20 Å) .

Comparative Data Table

Compound Name Molecular Formula CAS Number Substituents Key Reactivity/Applications
This compound* C₁₂H₁₉Cl₂O₃ N/A Acetyl, 2,4-dichloro, octanoate Hypothesized agrochemical intermediate
Ethyl 4-chloroacetoacetate C₆H₉ClO₃ 638-07-3 Chloro (C4), acetyl Organic synthesis, keto-enol reactions
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 10263-19-1 Chlorophenoxy (C2), acetyl Pharmaceutical/pesticide intermediate
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate C₁₂H₁₀Cl₂O₄ 478868-68-7 Dichlorophenyl, dioxo Chelation, agrochemical applications
2-Acetyl-2'-chloroacetanilide C₁₀H₁₀ClNO₂ N/A Acetyl, chloro, acetanilide Crystallography, material science

*Hypothetical structure inferred from nomenclature.

Key Comparative Insights

  • Chain Length and Lipophilicity: this compound’s octanoate chain likely enhances lipid solubility compared to shorter-chain analogs (e.g., Ethyl 4-chloroacetoacetate), making it suitable for lipid-based formulations.
  • Functional Group Reactivity: Acetyl groups in all compounds enable keto-enol tautomerism, but aromatic substituents (e.g., chlorophenoxy in ) add stability and directional interactions in synthesis.

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